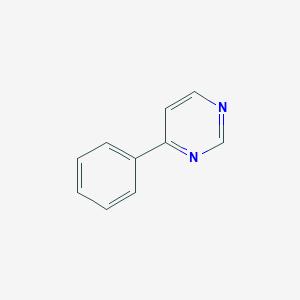

4-Phenylpyrimidine

描述

Overview of 4-Phenylpyrimidine in Chemical Sciences

This compound is a heterocyclic aromatic organic compound featuring a pyrimidine (B1678525) ring linked to a phenyl group at the fourth position. ontosight.ai Its chemical formula is C₁₀H₈N₂ and it has a molecular weight of 156.18 g/mol . ontosight.ai The structure consists of a planar, unsaturated pyrimidine ring with four carbon and two nitrogen atoms, and a planar, unsaturated phenyl ring composed of six carbon atoms. ontosight.ai This unique structure makes it a valuable precursor and building block in the synthesis of more complex molecules. chemimpex.com

Historical Context of Pyrimidine Derivatives in Research

The study of pyrimidines dates back to the late 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org

The pyrimidine ring system is of immense importance in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids. wikipedia.orgnih.gov It is also found in thiamine (B1217682) (vitamin B1) and various synthetic compounds, including barbiturates and the HIV drug zidovudine. wikipedia.org The wide-ranging biological activities of pyrimidine derivatives have made them a focal point in medicinal chemistry for decades, with research exploring their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.orgjrasb.com

Scope and Significance of this compound in Modern Research

In contemporary research, this compound is recognized for its versatile applications. It serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com The compound and its derivatives have shown potential biological activities, including antiviral and anticancer properties. ontosight.ai For instance, certain derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Beyond medicinal chemistry, this compound is also explored in materials science. Its structural properties are being leveraged in the development of new materials like polymers and coatings. chemimpex.com The electron-accepting nature of the pyrimidine ring makes its derivatives suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs). mdpi.com The ongoing research into this compound and its derivatives continues to uncover new possibilities, highlighting its significance as a versatile scaffold in both biological and material sciences. chemimpex.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | ontosight.ainih.gov |

| Molecular Weight | 156.18 g/mol | ontosight.ai |

| Melting Point | 60 - 64 °C | chemimpex.com |

| Boiling Point | 144 °C / 14 mmHg | chemimpex.com |

| Appearance | White to yellow to orange crystalline powder | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLQPIYLZMLAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187950 | |

| Record name | Pyrimidine, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-48-0 | |

| Record name | 4-Phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQR91IRU2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenylpyrimidine and Its Derivatives

Established Synthetic Pathways for 4-Phenylpyrimidine Core Structure

Reaction of 4-Chloropyrimidine (B154816) with Phenylmagnesium Bromide

A well-established method for the synthesis of the this compound core involves the reaction of a halo-substituted pyrimidine (B1678525) with an organometallic reagent. Specifically, this compound can be synthesized through the reaction of 4-chloropyrimidine with phenylmagnesium bromide. ontosight.ai This reaction is a type of cross-coupling reaction where the phenyl group from the Grignard reagent displaces the chlorine atom on the pyrimidine ring. The reaction is typically carried out in an appropriate solvent like tetrahydrofuran (B95107) (THF). In a related synthesis, researchers have also utilized phenylmagnesium bromide to introduce a phenyl group onto a substituted pyrimidine ring, demonstrating the versatility of this reagent in creating C-C bonds in pyrimidine systems. acs.org

Condensation Reactions with Appropriate Precursors

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.eg The synthesis of the pyrimidine ring can be achieved through the condensation of a β-dicarbonyl compound with a guanidine derivative. For the specific synthesis of this compound derivatives, this often involves precursors that already contain the phenyl group. For instance, substituted pyrimidines can be formed through the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with urea, thiourea (B124793), or guanidine. imist.maderpharmachemica.combiust.ac.bw Similarly, the synthesis of 2,4-diamino-5-phenyl-pyrimidine can be achieved through condensation reactions between appropriate precursors like diamino pyrimidines and benzaldehydes. ontosight.ai

One-Pot, Multi-Component Synthesis Approaches

In recent years, one-pot, multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex molecules like this compound derivatives. thieme-connect.comresearchgate.netresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. thieme-connect.comresearchgate.netresearchgate.net

One such strategy involves a three-component reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone), 3-bromobenzimidamide hydrochloride, and various alkynes, alkenes, or arylboronic acids. thieme-connect.comresearchgate.net The mechanism for this MCR includes a Michael addition, cyclization, isomerization, and dehydration, which is then followed by a palladium-catalyzed cross-coupling reaction (Sonogashira, Heck, or Suzuki). thieme-connect.comresearchgate.net Another example is the Biginelli reaction, a well-known MCR for synthesizing dihydropyrimidinones, which can be adapted for the synthesis of related structures. orientjchem.org This reaction involves the one-pot condensation of an aldehyde (like benzaldehyde), a β-ketoester, and urea under acidic conditions. orientjchem.org Researchers have also developed solvent-free MCRs for the synthesis of pyrimidines, further enhancing the environmental friendliness of these methods. academie-sciences.fr

Synthesis of Key this compound Derivatives

Synthesis of This compound-2-thiol (B1586811)

The synthesis of this compound-2-thiol and its analogs often involves the cyclocondensation of a chalcone (B49325) with thiourea. For example, 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol) has been synthesized by reacting the corresponding chalcone precursor with thiourea in the presence of a magnesium ferrite (B1171679) (MgFe2O4) nanocatalyst in refluxing ethanol (B145695). imist.maderpharmachemica.com This method provides good yields and offers an environmentally benign approach due to the reusable nature of the catalyst. imist.maderpharmachemica.com Another approach involves the reaction of 1,3-dicarbonyl compounds or their equivalents with thiourea. For instance, 4-methyl-6-phenyl-pyrimidine-2-thiol can be synthesized via the condensation of a suitable precursor. biosynth.com

Synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic Acid

The synthesis of 2-methyl-4-phenylpyrimidine-5-carboxylic acid and its esters often starts from a β-ketoester and an amidine. A general method involves the condensation of an α-iodomethylene β-keto ester with benzamidine (B55565) hydrochloride. The resulting pyrimidine ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov For example, 4-methyl-2-phenylpyrimidine-5-carboxylic acid has been synthesized via this route. nih.gov

Another pathway involves the reaction of a suitably substituted enol ether with benzamidine hydrochloride and a base like potassium butoxide to form the methyl ester, which is subsequently hydrolyzed to the carboxylic acid. For example, methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate was prepared and then hydrolyzed to 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid using sodium hydroxide (B78521) followed by acidification with hydrochloric acid. google.com A series of 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids have also been synthesized from their corresponding ethyl esters. jocpr.com

Synthesis of 2-Amino-4-phenylpyrimidine

The synthesis of 2-amino-4-phenylpyrimidine and its derivatives is often achieved through the condensation of a chalcone with a guanidine salt. A general and facile method involves a one-pot, pseudo-five-component annulation reaction. This approach combines a methyl ketone, two aldehydes, and two equivalents of ammonium (B1175870) acetate, catalyzed by trifluoromethanesulfonic acid (TfOH), to form 2,4,6-triaryl pyrimidines. researchgate.net This method is notable for its high versatility and the formation of only water as a byproduct. researchgate.net

Another common route involves the reaction of substituted chalcones with guanidinium (B1211019) carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. rasayanjournal.co.in After the reaction, pouring the mixture into cold water precipitates the solid product, which can then be filtered, washed, and crystallized from ethanol to yield light yellow crystals. rasayanjournal.co.in The yields for various substituted 2-amino-4,6-diarylpyrimidines using this method are generally good. rasayanjournal.co.in

For instance, the synthesis of 2-amino-4-(2′-furyl)-6-(substituted phenyl)pyrimidine derivatives proceeds by reacting 1-furyl-3-(substituted phenyl)-2-propene-1-one with guanidine nitrate. orientjchem.org These 2-aminopyrimidine (B69317) derivatives can be further converted to their corresponding pyrimidinone analogs by treatment with nitrous acid. orientjchem.org

A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have also been synthesized, starting from the reaction of a substituted acetophenone (B1666503) with ethyl trifluoroacetate (B77799) in the presence of sodium methoxide, followed by cyclization with guanidine hydrochloride. mdpi.com

Table 1: Synthesis of 2-Amino-4-phenylpyrimidine Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted chalcone, Guanidinium carbonate | DMF, reflux 3 hours | 2-Amino-4,6-substituted-diphenylpyrimidine | 63-95% | rasayanjournal.co.in |

| 1-Furyl-3-(substituted phenyl)-2-propene-1-one, Guanidine Nitrate | --- | 2-Amino-4-(2′-furyl)-6-(substituted phenyl)pyrimidine | --- | orientjchem.org |

| Substituted acetophenone, Ethyl trifluoroacetate, Guanidine hydrochloride | 1. CH₃ONa, reflux 2h; 2. CH₃ONa, reflux 6h | 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine | 63-90% | mdpi.com |

Synthesis of this compound-2-carboxylic Acid

The synthesis of this compound-2-carboxylic acid can be achieved through the oxidation of a suitable precursor. One reported method involves refluxing 2-methyl-4-phenylpyrimidine (B1583994) with selenium dioxide in pyridine (B92270) for two hours. juniperpublishers.com After the reaction is complete, the mixture is concentrated, and upon acidification with concentrated hydrochloric acid, the white solid product precipitates and can be collected by filtration with a 75% yield. juniperpublishers.com

This carboxylic acid can then be esterified, for example, by refluxing with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to produce methyl this compound-2-carboxylate, also in good yield. juniperpublishers.com

Table 2: Synthesis of this compound-2-carboxylic Acid

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|

Synthesis of 4-Iodo-6-phenylpyrimidine (B1666336) (4-IPP)

4-Iodo-6-phenylpyrimidine (4-IPP) is a specific and irreversible inhibitor of the macrophage migration inhibitory factor (MIF). medchemexpress.com It is a small molecule with the chemical formula C₁₀H₇IN₂. While specific details of its synthesis are not extensively elaborated in the provided context, it is known to be a pyrimidine derivative where the 4-position is substituted with an iodine atom and the 6-position with a phenyl group. sigmaaldrich.comresearchgate.net The synthesis would likely involve the introduction of iodine at the C4 position of a pre-formed 6-phenylpyrimidine ring, possibly through a halogenation reaction.

Synthesis of 4-Anilino-6-phenylpyrimidines

A series of 4-anilino-6-phenylpyrimidines bearing a urea moiety have been synthesized and evaluated for their biological activities. researchgate.net The general synthetic approach involves the initial synthesis of 2-phenylpyrimidine-4,6-diol (B84851) via the condensation and cyclization-oxidation of benzamidine with a malonic ester in the presence of sodium methoxide. researchgate.net This intermediate is then treated with a Vilsmeier reagent to form 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde. researchgate.net Subsequent nucleophilic substitution with various anilines at the 4-position leads to the desired 4-anilino-6-phenylpyrimidine derivatives. researchgate.netlookchem.com

Synthesis of 4,6-Disubstituted Pyrimidine-2-one Derivatives

The synthesis of 4,6-disubstituted pyrimidine-2-one derivatives often starts with the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) and a substituted acetophenone in the presence of ethanolic sodium hydroxide to form chalcones. researchgate.net These chalcones are then treated with urea in an alkaline medium to yield the desired 4,6-disubstituted pyrimidine-2-one derivatives. researchgate.netderpharmachemica.com

A series of bioactive compounds, including 4,6-diphenyl pyrimidine-2-ol and its derivatives with various substitutions on one of the phenyl rings, have been synthesized using established literature methods. derpharmachemica.comderpharmachemica.com

Table 3: Synthesis of 4,6-Disubstituted Pyrimidine-2-one Derivatives

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Substituted benzaldehyde, Substituted acetophenone, Urea | 1. Ethanolic NaOH; 2. Alkaline medium | 4,6-Disubstituted pyrimidine-2-one | researchgate.net |

Synthesis of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids

A four-step synthesis has been developed to produce fluorescent pyrimidine-derived α-amino acids starting from an L-aspartic acid derivative. x-mol.netacs.orgacs.orgnih.gov The key steps in this synthesis are:

Preparation of a Weinreb amide from N-Boc-L-aspartic acid t-butyl ester. acs.org

Reaction of the Weinreb amide with alkynyl lithium salts to form ynone intermediates. x-mol.netacs.orgnih.govresearchgate.net

An ytterbium-catalyzed heterocyclization reaction of the ynone-derived α-amino acids with amidines to construct the pyrimidine ring. x-mol.netacs.orgacs.orgnih.govresearchgate.net

By varying the substituents at the C2 and C4 positions of the pyrimidine ring, the photoluminescent properties of the resulting α-amino acids can be fine-tuned. x-mol.netacs.orgnih.gov This method allows for the creation of fluorophores with high quantum yields, particularly when combining electron-rich aryl substituents with the electron-deficient pyrimidine core. x-mol.netacs.orgnih.gov

Advanced Synthetic Strategies and Catalysis in this compound Chemistry

Modern synthetic chemistry has introduced advanced strategies and catalytic systems to improve the efficiency and scope of this compound synthesis.

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules. A one-pot, three-component reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone), 3-bromobenzimidamide hydrochloride, and various alkynes, alkenes, or arylboronic acids has been developed. researchgate.netresearchgate.netthieme-connect.com This MCR proceeds through a sequence of Michael addition, cyclization, isomerization, and dehydration, followed by a palladium-catalyzed cross-coupling reaction (Sonogashira, Heck, or Suzuki). researchgate.netthieme-connect.com

Metal catalysis plays a crucial role in many synthetic routes. For instance, zinc chloride and copper(II) chloride have been identified as effective Lewis acid catalysts for the synthesis of 4-aminopyrimidines, providing significantly higher yields compared to uncatalyzed reactions. nih.gov Ytterbium triflate (Yb(OTf)₂) has been shown to enhance the reactivity and selectivity of iridium-catalyzed asymmetric hydrogenation of 4-methyl-2-phenylpyrimidine, achieving high enantioselectivity. ajchem-b.com

Microwave-assisted synthesis has also been employed to accelerate the synthesis of 4-aminopyrimidines from nitriles in the presence of a catalyst like potassium tert-butoxide. nih.gov These advanced methods offer advantages in terms of reaction times, yields, and the ability to generate diverse libraries of this compound derivatives for various applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including this compound and its derivatives. nobelprize.org These reactions facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. Key examples include the Suzuki-Miyaura, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nobelprize.org It is widely used for synthesizing 4-arylpyrimidines. For instance, 4-pyrimidyl tosylates can be coupled with various aryl, heteroaryl, and alkyl boronic acids. d-nb.info A study demonstrated that the reaction between 4-pyrimidyl tosylates and p-tolyl boronic acid under microwave irradiation resulted in good to excellent yields of the corresponding 4-arylpyrimidines. d-nb.info

Another approach involves a one-pot, three-component reaction of an enaminone, 3-bromobenzimidamide hydrochloride, and an arylboronic acid. thieme-connect.comresearchgate.net This multicomponent reaction (MCR) strategy, which involves Michael addition, cyclization, and subsequent Suzuki coupling, has been successful in creating a library of 2,4-disubstituted pyrimidines. thieme-connect.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated with various aryl-boronic acids using a Pd(PPh3)4 catalyst to produce novel pyrimidine analogs. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is noted for its tolerance of a wide array of functional groups. In pyrimidine synthesis, key steps have involved the Stille coupling of 4,6-dichloro-2-phenyl-pyrimidine with tributyl(1-ethoxyvinyl)stannane. researchgate.net Another application is the palladium-catalyzed, copper-mediated cross-coupling of 1-Boc 2-methylthio-dihydropyrimidines with organostannane reagents to synthesize 6-unsubstituted 2-aryl-dihydropyrimidines. rsc.org This reaction proceeds smoothly with aryl tributylstannanes containing various substituents like methoxy (B1213986), phenyl, and nitro groups. rsc.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been employed in a one-pot, three-component synthesis of 4-phenyl-2-[3-(alkynyl)phenyl]-substituted pyrimidines from an enaminone, 3-bromobenzimidamide hydrochloride, and various alkynes. thieme-connect.comresearchgate.netresearchgate.net

Microwave-Assisted Synthesis

The use of microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating methods. researchgate.net

This technology has been successfully applied to palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of 4-pyrimidyl tosylates with arylboronic acids in water can be completed in just one hour under microwave irradiation at 100°C, providing good-to-excellent yields of 4-substituted pyrimidines. d-nb.info

Microwave assistance is also effective for multicomponent reactions. The Biginelli reaction, a one-pot cyclocondensation, has been used to synthesize ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate from urea, benzaldehyde, and ethylacetoacetate in just three minutes under microwave conditions, a significant improvement over the 24 hours required for conventional refluxing. omicsonline.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters such as the choice of catalyst, solvent, base, and temperature is crucial for maximizing the yield and selectivity of the desired product.

In a multi-component reaction strategy to synthesize 4-phenyl-2-[3-(alkynyl)phenyl]pyrimidines, various reaction conditions were systematically evaluated. thieme-connect.comresearchgate.net The initial trial using a 10% Pd/C catalyst with K2CO3 in DMF at 100°C for 24 hours yielded only 10% of the product. By screening different palladium catalysts, PdCl2(PPh3)2 was identified as the most effective. The choice of base and solvent also proved critical; using K2CO3 as the base in DMF solvent at a lower temperature of 70-75°C significantly improved the yield. Replacing K2CO3 with an organic base like Et3N resulted in a lower yield. thieme-connect.com

| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | K₂CO₃ | DMF | 24 | 10 | thieme-connect.com |

| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 2.5 | 80 | thieme-connect.comresearchgate.net |

| 3 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 10 | 60 | thieme-connect.com |

| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMSO | 12 | Moderate | thieme-connect.com |

| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-dioxane | 12 | Moderate | thieme-connect.com |

For the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl-boronic acids, optimization studies found that using 5 mol % of Pd(PPh3)4 as the catalyst with K3PO4 as the base in 1,4-Dioxane as the solvent provided good yields. mdpi.com Similarly, in the synthesis of 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives, a systematic screening of solvents and catalyst loading was performed. The study concluded that ethanol was the optimal solvent, and a catalyst loading of 15 mole % of Fe(acac)3 resulted in an excellent yield of 90%. jetir.org

| Entry | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Acetonitrile | 3.0 | 40 | jetir.org |

| 2 | DCM | 3.0 | 50 | jetir.org |

| 3 | DMF | 3.0 | 55 | jetir.org |

| 4 | THF | 3.0 | 62 | jetir.org |

| 5 | Ethylene glycol | 3.0 | 75 | jetir.org |

| 6 | Ethanol-water | 3.0 | 90 | jetir.org |

These examples underscore the importance of methodical optimization of reaction parameters to achieve efficient and high-yielding syntheses of this compound and its derivatives.

Medicinal Chemistry and Biological Activity of 4 Phenylpyrimidine Derivatives

Antitumor and Anticancer Research

Derivatives of 4-phenylpyrimidine have demonstrated notable potential in the field of oncology. hep.com.cn Research has shown that these compounds can effectively inhibit the growth of various cancer cell lines and induce programmed cell death. nih.govmdpi.com Their mechanisms of action often involve the inhibition of critical enzymes and interference with the cell cycle, highlighting their potential as therapeutic candidates. acs.orgjazindia.com

Inhibition of Cancer Cell Lines and Apoptosis Induction

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis, a form of programmed cell death, in various cancer types.

For instance, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). acs.org One of the most promising compounds from this series, 20a , exhibited broad-spectrum antitumor efficacy. acs.org Mechanistic studies revealed that this compound effectively suppressed both CDK2 and CDK9 proteins in the HCT116 colon cancer cell line, leading to apoptosis. acs.orgresearcher.life

Another study focused on 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine, known as LCRC-1 , which dramatically suppressed the growth of the A549 human non-small cell lung cancer cell line. spandidos-publications.com This compound was found to increase the sub-G1 fraction and the number of Annexin V-positive cells, both of which are indicators of apoptosis. Furthermore, it activated caspase-3, a key executioner enzyme in the apoptotic pathway. spandidos-publications.com

Similarly, the compound 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP) induced apoptosis in a dose-dependent manner in several leukemia cell lines, including HL-60, MOLM-13, MV-4-11, NB4, OCI-AML3, and U937. researchgate.net Benzofuran (B130515) fused phenyl pyrimidine (B1678525) Schiff base derivatives, such as compounds 8c and 9c , also showed significant anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. jrespharm.com

The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 20a | HCT116 | Colon Carcinoma | 0.462 | acs.org |

| Compound 20a | MDA-MB-231 | Breast Adenocarcinoma | 0.928 | acs.org |

| Compound 6g | HeLa | Cervical Carcinoma | 1.5 | hep.com.cn |

| Compound 6h | HeLa | Cervical Carcinoma | 2.8 | hep.com.cn |

| Compound 4f | MCF-7 | Breast Adenocarcinoma | 1.629 | mdpi.com |

| Compound 4i | MCF-7 | Breast Adenocarcinoma | 1.841 | mdpi.com |

| Compound 4a | A549 | Lung Carcinoma | 3.304 | mdpi.com |

| Compound 4i | A549 | Lung Carcinoma | 2.305 | mdpi.com |

| Compound 15e | A549 | Lung Carcinoma | 0.14 | nih.gov |

| Compound 15e | PC-3 | Prostate Cancer | 0.24 | nih.gov |

| Compound 15e | MCF-7 | Breast Adenocarcinoma | 0.02 | nih.gov |

Mechanism of Action in Antitumor Activity

The antitumor effects of this compound derivatives are attributed to several mechanisms of action, primarily centered around the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of cell cycle arrest.

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting various enzymes crucial for cancer progression.

Kinase Inhibition: Many derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.

CDK2/CDK9 Inhibition: A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were found to be highly potent dual inhibitors of CDK2 and CDK9. acs.org Compound 20a from this series demonstrated significant inhibitory activity against both enzymes, with IC50 values of 0.004 µM for CDK2 and 0.009 µM for CDK9. acs.orgresearcher.life

FLT-3 Kinase Inhibition: In a study of novel phenylpyrimidine derivatives, FLT-3 kinase was identified as a potent molecular target. hep.com.cn

Anaplastic Lymphoma Kinase (ALK) Inhibition: The compound WY-135 , a novel ALK inhibitor with a pyrimidine core, showed potent enzymatic inhibitory activity and suppressed ALK and its downstream protein expression in cancer cells. nih.gov

c-Met Kinase Inhibition: Phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine moiety were evaluated for their activity against c-Met kinase. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides, making it an important target for cancer chemotherapy. nih.gov Several 5-substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to inhibit DHFR. researchgate.net For example, 5-phenylpyrimidine-2,4-diamine (B1266188) is a known inhibitor of DHFR. One study found that compound 11 from a series of pyrido[2,3-d]pyrimidines had the highest inhibitory activity against DHFR with an IC50 of 6.5 µM. researchgate.net

The table below details the enzymatic inhibitory activity of specific this compound derivatives.

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20a | CDK2 | 0.004 | acs.org |

| Compound 20a | CDK9 | 0.009 | acs.org |

| Compound 12i | CDK2 | 0.052 | acs.org |

| Compound 12i | CDK9 | 0.124 | acs.org |

| Compound 11 (pyrido[2,3-d]pyrimidine) | DHFR | 6.5 | researchgate.net |

| Compound 13 (pyrido[2,3-d]pyrimidine) | DHFR | 7.1 | researchgate.net |

| Compound 14 (pyrido[2,3-d]pyrimidine) | DHFR | 8.7 | researchgate.net |

In addition to enzyme inhibition, this compound derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the stages of division and proliferation.

G2/M Phase Arrest: The compound 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine (LCRC-1) was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. spandidos-publications.com Similarly, N2,N4-disubstituted pyrimidine-2,4-diamines, such as compounds 2a , 2d , and 3b , caused G2/M phase arrest in MDA-MB-231 breast cancer cells. rsc.org The potent CDK2/CDK9 dual inhibitor, 20a , also led to G2/M cell cycle arrest in HCT116 cells. acs.orgresearcher.life

G1 Phase Arrest: A novel ALK inhibitor, WY-135 , induced G1 phase cell cycle arrest in a dose-dependent manner in Karpas299 and H2228 cancer cells. nih.gov Phenylpyrimidine-carboxamide Sorafenib (B1663141) derivatives were also reported to cause cell cycle arrest in the G0/G1 phase in A549 cells. researchgate.net

S-Phase Arrest: Certain liquid crystalline compounds with a phenylpyrimidine core were shown to suppress the growth of U937 human leukemic monocyte lymphoma cells by inducing S-phase arrest. nih.gov

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies involve systematically modifying the chemical structure to identify key features that influence biological activity.

In the development of CDK2/CDK9 dual inhibitors, SAR studies revealed that the introduction of a methyl group on the C5 position of the pyrimidine ring was important for enzymatic potency, particularly against CDK9. acs.org The replacement of a methylsulfonyl group with a sulfamoyl group also significantly increased inhibitory activities against both CDK2 and CDK9. acs.org

For a series of benzofuran fused phenyl pyrimidine Schiff base derivatives, SAR analysis indicated that the presence of hydroxyl and methoxy (B1213986) substituents on the phenyl ring was crucial for enhanced anticancer activity. jrespharm.com Conversely, the introduction of bromo and chloro substituted benzaldehydes decreased anticancer activity. jrespharm.com

In another study on phenylpyrimidine-carboxamide derivatives, SAR and docking studies suggested that replacing the phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for the activity. nih.gov For sorafenib analogs, preliminary SAR studies indicated that electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activity. researchgate.net

In vitro and In vivo Efficacy Assessments

The anticancer potential of this compound derivatives has been evaluated through both in vitro (cell-based) and in vivo (animal model) studies, providing a comprehensive assessment of their efficacy.

In vitro Efficacy: Numerous studies have demonstrated the potent in vitro cytotoxic activity of this compound derivatives against a broad range of human cancer cell lines. mdpi.comnih.govekb.eg For instance, compounds 4f and 4i from a series of indazol-pyrimidine derivatives showed significant inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629 µM and 1.841 µM, respectively. mdpi.com The phenylpyrimidine-carboxamide derivative 15e exhibited superior activity against A549, PC-3, and MCF-7 cell lines compared to the control drug Foretinib. nih.gov

In vivo Efficacy: Several this compound derivatives have also shown promising efficacy in animal models of cancer.

The CDK2/CDK9 dual inhibitor 20a not only showed potent in vitro activity but also effectively inhibited tumor growth in HCT116 xenograft and C6 glioma rat models without significant toxicity. acs.orgresearcher.life

A pyrimidine-2,4,6-trione derivative, Ro-28-2653 , was found to reduce the growth of tumors in vivo in various human tumor xenograft models. researchgate.net

N-phenylpyrimidine derivatives were evaluated in a DMBA-induced skin cancer model, where compound 6h showed favorable actions against skin cancer. researchgate.net

These in vivo studies provide crucial evidence for the therapeutic potential of this compound derivatives in a physiological context, complementing the findings from in vitro assays.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of key enzymes and the modulation of inflammatory pathways.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. researchgate.net Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Several this compound derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. For instance, certain 2-methyl-4-phenylpyrimidine (B1583994) derivatives have shown high inhibitory potency against COX-2, with some compounds exhibiting IC50 values comparable to the well-known COX-2 inhibitor, celecoxib. Similarly, pyrimidine derivatives L1 and L2 demonstrated high selectivity for COX-2, surpassing the activity of piroxicam (B610120) and showing results comparable to meloxicam. researchgate.net Docking studies have further supported these findings, showing that derivatives like 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN), 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO), and 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) are more active on COX-2 than COX-1. repec.orgresearchgate.net Specifically, the DMPO ligand was found to form the most stable complex with COX-2. repec.orgresearchgate.net

The anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives has also been evaluated. Several of these compounds were found to have a more potent inhibitory effect against the COX-2 enzyme (with IC50 values ranging from 0.10 to 0.38 μM) than against the COX-1 isoform (IC50 values of 5.28–13.11 μM). researchgate.net

Below is a table summarizing the COX inhibition data for selected this compound derivatives.

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

| 2-Methyl-4-phenylpyrimidine derivatives | COX-2 | High inhibitory potency, with some derivatives showing IC50 values comparable to celecoxib. |

| Pyrimidine derivatives L1 and L2 | COX-1, COX-2 | Demonstrated high selectivity towards COX-2, outperforming piroxicam and achieving results comparable to meloxicam. researchgate.net |

| DMPN, DMPO, and DMPS | COX-1, COX-2 | More active on COX-2 than COX-1 based on docking studies; DMPO forms the most stable complex with COX-2. repec.orgresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | COX-1, COX-2 | More potent inhibitory effect against COX-2 (IC50 = 0.10–0.38 μM) than COX-1 (IC50 = 5.28–13.11 μM). researchgate.net |

| This compound-2(1H)-thiones | COX-1, COX-2 | Investigated for their potential to inhibit COX-1 and COX-2 enzymes and COX-2 expression. zenodo.org |

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression.

The compound 4-iodo-6-phenylpyrimidine (4-IPP) has been shown to be an irreversible inhibitor of macrophage migration inhibitory factor (MIF). ptfarm.plrsc.org By inhibiting MIF, 4-IPP can suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. ptfarm.pl Specifically, 4-IPP was found to inhibit RANKL-induced p65 phosphorylation and nuclear translocation. ptfarm.plrsc.org In another study, 4-IPP was shown to inhibit the proliferation, migration, and invasion of fibroblast-like synoviocytes from rheumatoid arthritis patients, as well as the expression of pro-inflammatory cytokines. nih.gov This effect was associated with the inhibition of MIF-induced phosphorylation of ERK, JNK, and p38, and a reduction in the expression of COX-2 and prostaglandin (B15479496) E2 (PGE2). nih.gov

Furthermore, ethyl this compound-5-carboxylate has been studied for its ability to modulate the NF-κB inflammatory pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). biosynth.com The N-propylacetamide derivative of 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine was identified as a potent inhibitor of both PDE4B and TNF-α production in mouse splenocytes. mdpi.com

The table below highlights the modulation of inflammatory pathways by specific this compound derivatives.

| Compound/Derivative | Pathway/Mediator Modulated | Observed Effects |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | NF-κB signaling pathway, MIF, ERK, JNK, p38, COX-2, PGE2 | Inhibits RANKL-induced p65 phosphorylation and nuclear translocation; suppresses pro-inflammatory cytokine expression. ptfarm.plrsc.orgnih.gov |

| Ethyl this compound-5-carboxylate | NF-κB inflammatory pathway, NO, TNF-α | Reduces the production of inflammatory mediators. biosynth.com |

| N-propylacetamide derivative of 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine | PDE4B, TNF-α | Potent inhibitor of both PDE4B and TNF-α production. mdpi.com |

Antiviral Activity

The this compound core has also been explored for its potential in developing antiviral agents. Research has indicated that compounds based on this scaffold can exhibit activity against a range of viruses.

While broad-spectrum antiviral activity for many this compound derivatives is still under investigation, some specific examples have emerged. The parent compound, this compound, has been noted for its biological activity, including antiviral properties, and has been used as a precursor in the synthesis of antiviral agents. Current time information in Bangalore, IN. A molecular docking study has also suggested that this compound could act as a potent inhibitor of the SARS-CoV-2 main protease, indicating its potential in combating COVID-19. biosynth.com

Furthermore, pyrimido[4,5-d]pyrimidines, which are fused pyrimidine systems, have been synthesized and evaluated for their antiviral potency. Certain derivatives featuring a cyclopropylamino group and an aminoindane moiety showed significant efficacy against human coronavirus 229E (HCoV-229E).

It is important to note that not all pyrimidine derivatives exhibit broad antiviral activity. For instance, a study on a series of N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of pyrimidine found that most did not show significant activity against the DNA or retroviruses tested, with the exception of a 5-bromocytosine (B1215235) derivative. ptfarm.pl

The table below summarizes the antiviral activity of selected this compound and related derivatives.

| Compound/Derivative Class | Virus(es) Targeted | Key Findings |

| This compound | General antiviral, SARS-CoV-2 | Noted for antiviral properties and investigated as a potential inhibitor of the SARS-CoV-2 main protease through molecular docking. biosynth.comCurrent time information in Bangalore, IN. |

| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Derivatives with cyclopropylamino and aminoindane groups showed remarkable efficacy. |

| 5-Bromocytosine PME derivative | DNA viruses, retroviruses | Showed some activity, while other PME pyrimidine derivatives were largely inactive. ptfarm.pl |

Antimicrobial and Antileishmanial Investigations

The versatility of the this compound scaffold extends to its potential in combating microbial and parasitic infections. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial strains and Leishmania parasites.

Efficacy Against Bacterial Strains

Several studies have highlighted the antibacterial potential of this compound derivatives. Ethyl this compound-5-carboxylate has demonstrated significant antimicrobial properties, with notable activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The proposed mechanism involves interference with bacterial cell processes, possibly through the inhibition of key enzymes or disruption of membrane integrity.

Similarly, 4-chloro-2-phenyl-pyrimidine has been shown to be effective against bacterial strains that are resistant to other antibiotics. biosynth.com Its mechanism is believed to involve binding to a target molecule, thereby inhibiting protein synthesis and DNA replication, ultimately leading to cell death. biosynth.com

The synthesis of 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives has yielded compounds with good antibacterial activity against Escherichia coli and Proteus vulgaris. jetir.org Furthermore, 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines have exhibited significant antibacterial activity, particularly those with electronegative substituents on the phenyl rings. ptfarm.pl A series of 2-(4-phenylpyrimidin-2-yl)-5-p-substituted-1,3,4-oxadiazole derivatives also showed highly significant antimicrobial activity. repec.org

The table below provides a summary of the antibacterial activity of various this compound derivatives.

| Compound/Derivative Class | Bacterial Strains Targeted | Key Findings |

| Ethyl this compound-5-carboxylate | Staphylococcus aureus, Escherichia coli | Showed significant antimicrobial activity. |

| 4-Chloro-2-phenyl-pyrimidine | Antibiotic-resistant strains | Effective against resistant bacteria by inhibiting protein and DNA synthesis. biosynth.com |

| 2,6-Diamino-6-phenyl pyrimidine-5-carbonitriles | Escherichia coli, Proteus vulgaris | Demonstrated good antibacterial activity. jetir.org |

| 1,2,3,7-Tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines | Various bacterial strains | Showed significant antibacterial activity, enhanced by electronegative substituents. ptfarm.pl |

| 2-(4-Phenylpyrimidin-2-yl)-5-p-substituted-1,3,4-oxadiazoles | Gram-positive and Gram-negative bacteria | Exhibited highly significant antimicrobial activity. repec.org |

| 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol | Pseudomonas aeruginosa, Escherichia coli | Derivatives showed moderate activity. |

Antileishmanial Activity and DHFR Enzyme Inhibition

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The enzyme dihydrofolate reductase (DHFR) is a crucial target in the development of antileishmanial drugs as it is essential for the synthesis of nucleic acid precursors. nih.govresearchgate.net

Several this compound derivatives have been investigated for their antileishmanial potential. Thiourea-based derivatives, in particular, have shown significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes, with some compounds demonstrating IC50 values in the low submicromolar range. researchgate.netrsc.orgnih.gov The antileishmanial effect of some of these compounds was found to be mediated through an antifolate mechanism, with good inhibitory potential against L. major DHFR. researchgate.netrsc.org

One study focused on six pyrimidine derivatives, including 2-methyl-4-phenylpyrimidine-5-carboxylic acid, and found that they exhibited significant inhibitory effects on the Leishmania DHFR enzyme. zenodo.org Another class of compounds, 5-(substituted-benzyl)-2,4-diaminopyrimidines, were shown to inhibit Leishmania DHFR with IC50 values ranging from 0.2 to 11 μM and displayed greater selectivity for the parasite's enzyme over the human equivalent. nih.gov

The table below summarizes the findings related to the antileishmanial activity of this compound derivatives.

| Compound/Derivative Class | Leishmania Species Targeted | Mechanism of Action/Key Findings |

| Thiourea-based derivatives | L. major, L. tropica, L. donovani | Significant in vitro potency with low submicromolar IC50 values; inhibition of L. major DHFR. researchgate.netrsc.orgnih.gov |

| 2-Methyl-4-phenylpyrimidine-5-carboxylic acid and related derivatives | Leishmania species | Significant inhibitory effects on the Leishmania DHFR enzyme. zenodo.org |

| 5-(Substituted-benzyl)-2,4-diaminopyrimidines | L. major | Potent inhibitors of Leishmania DHFR with good selectivity over the human enzyme. nih.gov |

| N-phenylpyrimidine-2-amines | L. donovani | Investigated for their activity against L. donovani. researchgate.net |

Enzyme and Receptor Modulation

Macrophage Migration Inhibitory Factor (MIF) Inhibition

The this compound scaffold has been identified as a crucial element in the development of inhibitors for Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in various inflammatory diseases and cancer. nih.govmdpi.com A prominent example is 4-iodo-6-phenylpyrimidine (4-IPP), which acts as a specific and irreversible inhibitor of MIF. medchemexpress.comtocris.com It functions as a suicide substrate, forming a covalent bond with the catalytically active N-terminal proline (Pro-1) of MIF. nih.govpdbj.orgresearchgate.net This covalent modification inactivates the tautomerase catalytic function of MIF and interferes with its biological activities. nih.govtocris.com

Research has shown that 4-IPP is significantly more potent in blocking MIF-dependent catalysis and cancer cell migration compared to the prototypical MIF inhibitor, ISO-1. pdbj.org Beyond its action on MIF, 4-IPP is also recognized as a dual inhibitor, targeting both MIF and D-dopachrome tautomerase (DDT), a structurally similar protein with overlapping functions. mdpi.comresearchgate.netplos.org This dual inhibition is considered advantageous as DDT can sometimes compensate for the inhibition of MIF alone. researchgate.netplos.org The inhibition of MIF by 4-IPP has been demonstrated to suppress the proliferation and invasiveness of cancer cells, such as in lung adenocarcinoma and squamous cell carcinoma. nih.govspandidos-publications.com

The mechanism of MIF inhibition by 4-IPP has been shown to downregulate stemness phenotypes and mesenchymal trans-differentiation in glioblastoma multiforme, particularly after irradiation. researchgate.netplos.org This suggests that targeting MIF could reduce resistance to radiation therapy. researchgate.net The inhibitory action of 4-IPP on MIF leads to the suppression of downstream signaling pathways, including the NF-κB, MAPK, and PI3K pathways, which are crucial for oncogenesis. medchemexpress.comresearchgate.net

Table 1: this compound Derivatives as MIF Inhibitors

| Compound | Target(s) | Mechanism of Action | Biological Effect | Reference(s) |

|---|---|---|---|---|

| 4-Iodo-6-phenylpyrimidine (4-IPP) | MIF, DDT | Covalent modification of Pro-1, suicide substrate | Inhibits MIF tautomerase activity, cell migration, and anchorage-independent growth. Downregulates stemness phenotype. | nih.govmdpi.commedchemexpress.compdbj.orgresearchgate.netplos.org |

| Phenylpyrimidines (general) | MIF | Tautomerase inhibition | Potent inhibitors of MIF's tautomeric action. | mdpi.com |

Ligand-Target Interactions in Biological Systems

The interaction between this compound derivatives and their biological targets is characterized by specific binding modes that dictate their pharmacological activity. The core pyrimidine structure, along with its substituents, plays a critical role in these interactions.

A key example of ligand-target interaction is the covalent modification of Macrophage Migration Inhibitory Factor (MIF) by 4-iodo-6-phenylpyrimidine (4-IPP). pdbj.org As a suicide substrate, 4-IPP binds irreversibly to the active site of MIF, specifically forming a covalent bond with the N-terminal proline residue. nih.govresearchgate.net This interaction effectively inactivates the enzyme. The phenyl group at the 4-position of the pyrimidine ring is crucial for this activity, as it facilitates π-π stacking with aromatic residues within the enzyme's active site, thereby enhancing binding affinity.

Beyond MIF, this compound derivatives have been designed to interact with other biological targets. For instance, novel 4-amino-2-phenylpyrimidine derivatives have been synthesized as agonists for the G protein-coupled receptor 119 (GPR119). nih.gov The optimization of substituents on the phenyl ring and the amino group at the 4-position led to potent agonistic activity, demonstrating that specific structural modifications can precisely tune the interaction with the target receptor. nih.gov

In the context of anticancer activity, some 4-phenyl-2-quinolone derivatives, which share structural similarities with the this compound scaffold, are thought to act as antimitotic agents by interacting with the colchicine-binding pocket of tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov The versatility of the this compound scaffold allows it to serve as a privileged structure in medicinal chemistry, capable of engaging in various types of noncovalent and covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, to modulate the function of a wide range of biological targets. ijpsjournal.comnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have emerged as a significant class of inhibitors targeting cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and gene transcription. acs.orgnih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. researchgate.netderpharmachemica.com

Several studies have focused on developing this compound-based compounds as potent and selective CDK inhibitors. For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been identified as highly potent dual inhibitors of CDK2 and CDK9. acs.org One particular compound, 20a , demonstrated exceptional inhibitory activity with IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9. acs.org Mechanistic studies revealed that this compound effectively suppresses both CDK2 and CDK9 in cancer cell lines, leading to G2/M phase cell cycle arrest and apoptosis. acs.org

Another class of derivatives, based on a 4-phenylamino-6-phenylpyrimidine nucleus, has been developed as selective inhibitors of CDK9. nih.gov The most potent compounds from this series exhibited IC50 values below 100 nM for CDK9 and showed high selectivity over other CDKs such as CDK1, 2, 5, and 6. nih.gov

Furthermore, research into N-phenylpyrimidin-2-amine derivatives has identified pan-CDK inhibitors. nih.gov The compound PPA15 (4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide) was found to inhibit multiple CDKs involved in cell cycle regulation. This compound increased the levels of cyclin B1 and the phosphorylation of CDK1, leading to cell cycle arrest and enhanced radiosensitivity in human lung cancer cells. nih.gov The development of 2,4-disubstituted and 2,4,5-trisubstituted pyrimidine derivatives has also shown promise in generating potent anticancer agents through CDK inhibition. derpharmachemica.com

Table 2: this compound Derivatives as CDK Inhibitors

| Compound/Series | Target(s) | IC50 Values | Biological Effect | Reference(s) |

|---|---|---|---|---|

| Compound 20a | CDK2, CDK9 | CDK2: 0.004 μM, CDK9: 0.009 μM | G2/M cell cycle arrest, apoptosis | acs.org |

| 4-Phenylamino-6-phenylpyrimidine derivatives | CDK9 | < 100 nM | Selective inhibition of CDK9 | nih.gov |

| PPA15 | Pan-CDK | Not specified | G2/M cell cycle arrest, radiosensitization | nih.gov |

| AZD5438 | CDK1, CDK2, CDK9 | CDK1: 16 nM, CDK2: 6 nM, CDK9: 20 nM | Antiproliferative, cell cycle arrest | researchgate.net |

Pharmacological and Toxicological Profiling

Pharmacokinetic Properties (e.g., Absorption, BBB Permeation)

The pharmacokinetic profile of this compound derivatives, including their absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of their therapeutic potential. Several studies have investigated these properties using both in silico and experimental methods.

In silico predictions for some 4-aminopyrimidine-5-carbonitrile (B127032) derivatives indicated that most compounds comply with Lipinski's rule of five, suggesting good drug-likeness. bohrium.com However, these predictions also highlighted potential issues with high lipophilicity and limited water solubility for some analogs. bohrium.com For a series of indazol-pyrimidine-based derivatives, in silico ADMET results revealed good solubility and absorption profiles. mdpi.com

Experimental studies have provided more concrete data. For example, the GPR119 agonist 24g , a 4-amino-2-phenylpyrimidine derivative, demonstrated excellent pharmacokinetic profiles in both mice and monkeys and was orally active, improving glucose tolerance at a low dose. nih.gov Similarly, certain N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as orally bioavailable CDK2/9 inhibitors. acs.org

The ability of these compounds to cross the blood-brain barrier (BBB) is another important pharmacokinetic parameter. The high lipophilicity and aromatic bulk of some derivatives, such as 4-([1,1'-biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine, suggest they are likely to permeate the BBB. vulcanchem.com In a study of pyrimidine derivatives for leishmaniasis, two compounds, WP-1 (2-methyl-4-phenylpyrimidine-5-carboxylic acid) and WP-4 , showed favorable pharmacokinetic profiles, including high gastrointestinal absorption and the ability to cross the BBB. ijpsjournal.comijpsjournal.com The permeation of the BBB is generally favored by high lipophilicity and a weak potential for hydrogen bonding. mdpi.com

Table 3: Pharmacokinetic Properties of Selected this compound Derivatives

| Compound/Series | Key Pharmacokinetic Findings | Reference(s) |

|---|---|---|

| 4-Aminopyrimidine-5-carbonitriles | Generally comply with Lipinski's rule; potential for high lipophilicity and low solubility. | bohrium.com |

| Indazol-pyrimidine derivatives | Good predicted solubility and absorption profiles. | mdpi.com |

| Compound 24g | Excellent oral pharmacokinetic profiles in mice and monkeys. | nih.gov |

| WP-1 and WP-4 | High gastrointestinal absorption and predicted ability to cross the BBB. | ijpsjournal.comijpsjournal.com |

| 4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine | Predicted to be permeable to the BBB due to high lipophilicity. | vulcanchem.com |

In Silico Toxicity Assessments

In silico toxicity assessment is an integral part of the early drug discovery process, allowing for the prediction of potential adverse effects and helping to prioritize compounds for further development. Several studies on this compound derivatives have utilized computational models to evaluate their toxicological profiles.

For a series of newly synthesized indazol-pyrimidine derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggested that the compounds had low toxicity. mdpi.com These compounds were found to adhere to both Lipinski's and Veber's rules, indicating favorable drug-like properties. mdpi.com Similarly, for pyrimidine derivatives investigated as potential anti-leishmanial agents, toxicological evaluations using advanced in silico platforms indicated no significant safety concerns for the lead compounds WP-1 and WP-4. ijpsjournal.comijpsjournal.com

In another study focusing on 4-phenyl-2-quinolone (4-PQ) derivatives, which share structural features with 4-phenylpyrimidines, ADMET profiles were predicted for the most active compounds. nih.gov The results suggested good drug-likeness and bioavailability, with no predicted cardiotoxic side effects or carcinogenicity. nih.gov However, the in silico analysis did detect potential risks for drug-drug interactions and AMES toxicity, indicating possible mutagenicity. nih.gov

Computational tools like PROTOX-II and SwissADME have also been used to predict the toxicity and herbicide-likeness of highly functionalized phenylpyrimidine-5-carboxylate derivatives. thepharmajournal.com These in silico studies, in conjunction with in vitro assays, provide a comprehensive early assessment of the safety profile of new chemical entities. thepharmajournal.comresearchgate.net The aggregated GHS information for the parent compound, this compound, indicates it is harmful if swallowed and causes serious eye irritation. nih.gov

Table 4: Summary of In Silico Toxicity Predictions for this compound Derivatives

| Compound Series | Predicted Toxicities | Computational Tools/Methods | Reference(s) |

|---|---|---|---|

| Indazol-pyrimidine derivatives | Low toxicity, good safety profile. | ADMET prediction | mdpi.com |

| Waleed pyrimidine (WP) derivatives | No significant safety concerns. | Advanced in silico platforms | ijpsjournal.comijpsjournal.com |

| 4-Phenyl-2-quinolone (4-PQ) derivatives | No cardiotoxicity or carcinogenicity; potential for AMES toxicity and drug-drug interactions. | ADMET prediction | nih.gov |

| Phenylpyrimidine-5-carboxylate derivatives | General toxicity and herbicide-likeness assessed. | PROTOX-II, SwissADME | thepharmajournal.com |

| This compound (parent compound) | Harmful if swallowed, causes serious eye irritation. | GHS Classification | nih.gov |

Computational and Spectroscopic Investigations of 4 Phenylpyrimidine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-phenylpyrimidine derivatives, these studies are crucial for understanding their potential as inhibitors for various protein targets, such as kinases.

Molecular docking studies have been instrumental in elucidating the specific interactions between phenylpyrimidine derivatives and their protein targets. For instance, in studies involving FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia, derivatives of N-phenylpyrimidine-4-amine have been analyzed to identify key binding determinants. nih.govresearchgate.net Docking simulations revealed that these compounds typically bind within the hydrophobic active site of the kinase. nih.govresearchgate.net

The stability of the ligand-protein complex is dictated by a variety of non-covalent interactions. Key amino acid residues often found to be critical for the binding of phenylpyrimidine-based ligands include K644, C694, F691, E692, N701, D829, and F830. nih.govresearchgate.net These interactions are primarily hydrophobic, but hydrogen bonds also play a significant role. For example, in studies on pyrido[3,4-d]pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase, stable hydrogen bonds were observed with residues like G605 and K529, which are considered crucial for inhibitor activity. mdpi.com

The binding affinity, which quantifies the strength of these interactions, is determined by the change in Gibbs free energy (ΔG) upon binding. nih.gov A more negative ΔG indicates a more stable complex and higher binding affinity. nih.gov Computational methods estimate this value, helping to rank potential drug candidates. For phenylpyrimidine-carboxamide derivatives targeting the c-Met kinase, docking studies were essential in understanding the structure-activity relationships that led to potent inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov

Table 1: Key Amino Acid Interactions for Phenylpyrimidine Derivatives in Kinase Active Sites

| Interacting Residue | Interaction Type | Target Protein Example | Reference |

|---|---|---|---|

| Gly605 | Hydrogen Bond | Mps1 Kinase | mdpi.com |

| Cys694 | Hydrophobic | FLT3 Kinase | nih.govresearchgate.net |

| Phe691 | Hydrophobic | FLT3 Kinase | nih.govresearchgate.net |

| Asp829 | Hydrophobic | FLT3 Kinase | nih.govresearchgate.net |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing crucial information on the stability of the complex and the flexibility of both the ligand and the protein. nih.govmdpi.com

For pyrimidine-based compounds, MD simulations have been used to validate docking poses and assess the stability of the predicted interactions. nih.gov These simulations can reveal how mutations in the target protein affect ligand binding. For example, a mutation in the gatekeeper residue F691 of the FLT3 kinase was shown to result in a lower binding affinity for a pyrimidine-based ligand. nih.govresearchgate.net

Furthermore, MD simulations are used to calculate binding free energies using methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) and Linear Interaction Energy (LIE). nih.gov These calculations provide a more accurate estimation of binding affinity by considering solvent effects and conformational changes. The total binding energy can be decomposed into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, offering a detailed picture of the driving forces for binding. mdpi.comnih.gov

Table 2: Energy Contributions to Binding from MD Simulations

| Energy Component | Description | Role in Binding | Reference |

|---|---|---|---|

| Van der Waals Energy | Short-range attractive/repulsive forces | Major contributor to binding of hydrophobic ligands | mdpi.comnih.gov |

| Electrostatic Energy | Coulombic interactions between charges | Important for hydrogen bonds and polar interactions | mdpi.comnih.gov |

| Polar Solvation Energy | Energy change from placing the complex in a polar solvent | Often opposes binding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For phenylpyrimidine derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed. nih.govresearchgate.net

These models generate 3D contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to influence biological activity. For example, CoMFA and CoMSIA models for pyrimidine-4,6-diamine-based FLT3 inhibitors have established a reliable SAR and demonstrated good external predictive power. nih.govresearchgate.net The resulting contour maps provide valuable information on favorable and unfavorable positions for substituting chemical groups to either increase or decrease the inhibitory activity of the compounds. nih.gov This predictive capability is crucial for the rational design of new, more potent derivatives. chemrxiv.org

Table 3: Statistical Parameters for 3D-QSAR Models of FLT3 Inhibitors | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Power | Reference | | :--- | :--- | :--- | :--- | | CoMFA | 0.802 | 0.983 | Good | nih.govresearchgate.net | | CoMSIA | 0.725 | 0.965 | Good | nih.govresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and properties of molecules like this compound. nih.gov These methods can accurately predict molecular geometries, vibrational frequencies, and electronic parameters.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying organic molecules. nih.govnih.gov The B3LYP functional combined with basis sets like 6-311G(d) is commonly employed for such calculations. researchgate.netsamipubco.com

For compounds structurally related to this compound, DFT has been used to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netechemcom.com The calculated vibrational frequencies often show good agreement with experimental data from FT-IR and Raman spectroscopy. nih.gov DFT also allows for the calculation of quantum chemical parameters that describe a molecule's reactivity, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). nih.gov These parameters help in understanding the molecule's chemical behavior and potential interaction sites. nih.govsamipubco.com

Table 4: Key Molecular Properties Calculated by DFT

| Property | Description | Significance | Reference |

|---|---|---|---|

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the optimized structure. | Provides the most stable 3D arrangement of the molecule. | mdpi.com |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. | Helps in the interpretation of experimental spectroscopic data. | nih.govresearchgate.net |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and stability. | samipubco.com |

The torsional potential energy surface can be investigated using quantum chemical calculations. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy curve can be generated. rsc.org This analysis reveals the most stable conformations (energy minima) and the transition states (energy maxima) separating them. For biaryl systems like p-phenylthiophene, DFT and other ab initio methods have been used to characterize these stationary points. rsc.org

The potential energy for this internal rotation is often represented by a truncated Fourier series, which provides a mathematical function describing the energy as a function of the torsion angle. rsc.org This analytical potential is useful for understanding the dynamics of the molecule and can be incorporated into molecular mechanics force fields. rsc.orgnih.gov Such analyses indicate whether the molecule prefers a planar or a twisted conformation, a feature that significantly impacts its intermolecular interactions. rsc.org

HOMO-LUMO Energy Gaps and Electronic Structure

The electronic properties of this compound have been elucidated through computational studies, primarily using density functional theory (DFT). The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's electronic behavior and reactivity.

The HOMO and LUMO distributions are primarily located across both the phenyl and pyrimidine (B1678525) rings, indicating a delocalized π-electron system. The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity and easier electronic excitation. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the energy gap in the gas phase and in various solvents. The energy gap is calculated to be 4.9846 eV in the gas phase and remains consistently around 4.9843 eV in solvents like water, ethanol (B145695), and methanol (B129727) researchgate.net. This large energy gap suggests that this compound is a chemically hard structure with low reactivity researchgate.net.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound

| Phase/Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | -6.5593 | -1.5747 | 4.9846 |

| Water | -6.6502 | -1.6659 | 4.9843 |

| DMSO | -6.6434 | -1.6589 | 4.9845 |

| Ethanol | -6.6343 | -1.6499 | 4.9844 |

| Methanol | -6.6355 | -1.6512 | 4.9843 |

Data sourced from computational studies using DFT at the B3LYP/6-311++G(d,p) level researchgate.net.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the properties of this compound.

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The pyrimidine protons typically appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms. Protons H2, H6, and H5 of the pyrimidine ring are expected in the δ 9.2, 8.8, and 7.7 ppm regions, respectively. The phenyl protons will appear in the aromatic region, typically between δ 7.5 and 8.2 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the pyrimidine ring are deshielded and appear at lower field compared to the phenyl ring carbons. Carbons C2, C4, and C6 of the pyrimidine ring are typically observed around δ 158, 165, and 159 ppm, respectively, while C5 is found near δ 120 ppm. The phenyl carbons show signals in the δ 128-136 ppm range.

Infrared spectroscopy probes the vibrational modes of the molecule. The FT-IR spectrum of this compound, recorded in the 4000–400 cm⁻¹ range, shows characteristic bands for both the pyrimidine and phenyl moieties researchgate.net. Theoretical calculations using DFT methods aid in the precise assignment of these vibrational modes researchgate.net.

Key vibrational bands include:

Aromatic C-H stretching: These vibrations are typically observed in the 3100–3000 cm⁻¹ region.

C=C and C=N stretching: Vibrations corresponding to the stretching of double bonds within the aromatic and heteroaromatic rings appear in the 1600–1400 cm⁻¹ range.